

# An In-depth Technical Guide to the Physicochemical Properties of Crotonophenone

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## Compound of Interest

Compound Name: **Crotonophenone**

Cat. No.: **B1361547**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Crotonophenone**. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and logical workflows to support scientific investigation and drug development endeavors.

## Introduction to Crotonophenone

**Crotonophenone**, systematically known as (E)-1-phenylbut-2-en-1-one, is an  $\alpha,\beta$ -unsaturated ketone.<sup>[1]</sup> This structural feature, characterized by a carbonyl group conjugated with a carbon-carbon double bond, imparts a high degree of reactivity to the molecule, making it a valuable intermediate in various organic syntheses.<sup>[1]</sup> Its role as a Michael acceptor is of particular significance in the formation of carbon-carbon bonds.<sup>[1]</sup> The applications of **Crotonophenone** extend from being a precursor in the synthesis of fine chemicals and potential therapeutic agents to its use in material science, where it can be incorporated into polymer chains or act as a photoinitiator.<sup>[1]</sup>

## Physicochemical Data

The following tables summarize the key physicochemical properties of **Crotonophenone**.

Table 1: Chemical Identifiers and Nomenclature

Identifier	Value
IUPAC Name	(E)-1-phenylbut-2-en-1-one <a href="#">[1]</a> <a href="#">[2]</a>
Common Synonyms	trans-Crotonophenone <a href="#">[1]</a> , Phenyl propenyl ketone <a href="#">[2]</a>
CAS Number	495-41-0 <a href="#">[1]</a> <a href="#">[3]</a> , 35845-66-0 <a href="#">[4]</a>
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <a href="#">[3]</a> <a href="#">[4]</a>
InChI Key	FUJZJBCWPIOHHN-QHHAFSJGSA-N <a href="#">[5]</a>

Table 2: Physical and Chemical Properties

Property	Value
Molecular Weight	146.19 g/mol <a href="#">[2]</a>
Appearance	Liquid <a href="#">[1]</a>
Melting Point	21 °C <a href="#">[5]</a>
Boiling Point	225.7 ± 13.0 °C at 760 mmHg <a href="#">[1]</a> <a href="#">[3]</a>
Density	1.0 ± 0.1 g/cm <sup>3</sup> <a href="#">[1]</a> <a href="#">[3]</a>
Flash Point	86.3 ± 14.8 °C <a href="#">[1]</a> <a href="#">[3]</a>
Refractive Index	1.530 <a href="#">[1]</a> <a href="#">[3]</a>
Storage Temperature	2-8°C <a href="#">[4]</a>

Table 3: Calculated and Spectroscopic Data

Property	Value
LogP	2.40[3]
Polar Surface Area (PSA)	17.07 Å <sup>2</sup> [3][4]
Hydrogen Bond Donor Count	0[4]
Hydrogen Bond Acceptor Count	1[4]
Rotatable Bond Count	2[4]
Exact Mass	146.073166[3]

## Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research.

### 3.1. Determination of Partition Coefficient (Octanol/Water)

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity and is often determined using the shake-flask method, thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).[6][7]

- Shake-Flask Method (OECD 107/EPA OPPTS 830.7550):
  - Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water.
  - Sample Preparation: Dissolve a known amount of **Crotonophenone** in either the aqueous or organic phase.
  - Equilibration: Combine the two phases in a separatory funnel and shake gently for a predetermined period (e.g., 20 minutes) to allow for partitioning.[8] Allow the layers to separate completely.
  - Analysis: Determine the concentration of **Crotonophenone** in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[7]

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[\[7\]](#)

### 3.2. Spectroscopic Analysis for Structural Elucidation

The identity and purity of **Crotonophenone** are confirmed using various spectroscopic techniques.[\[1\]](#)

- Infrared (IR) Spectroscopy:
  - Sample Preparation: A thin film of liquid **Crotonophenone** is placed between two KBr plates.
  - Data Acquisition: The sample is placed in an FT-IR spectrometer, and the spectrum is recorded over a standard range (e.g., 4000-400  $\text{cm}^{-1}$ ).
  - Interpretation: The presence of characteristic absorption bands for the  $\alpha,\beta$ -unsaturated ketone functional group (C=O and C=C stretching) is confirmed.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Sample Preparation: Dissolve a small amount of **Crotonophenone** in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
  - Data Acquisition: Record  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-field NMR spectrometer.[\[9\]](#)
  - Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS):
  - Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often coupled with a gas chromatograph (GC-MS).
  - Ionization: Ionize the sample using a suitable technique (e.g., electron ionization).

- Analysis: The mass-to-charge ratio of the molecular ion and fragment ions are determined, confirming the molecular weight and providing structural information.

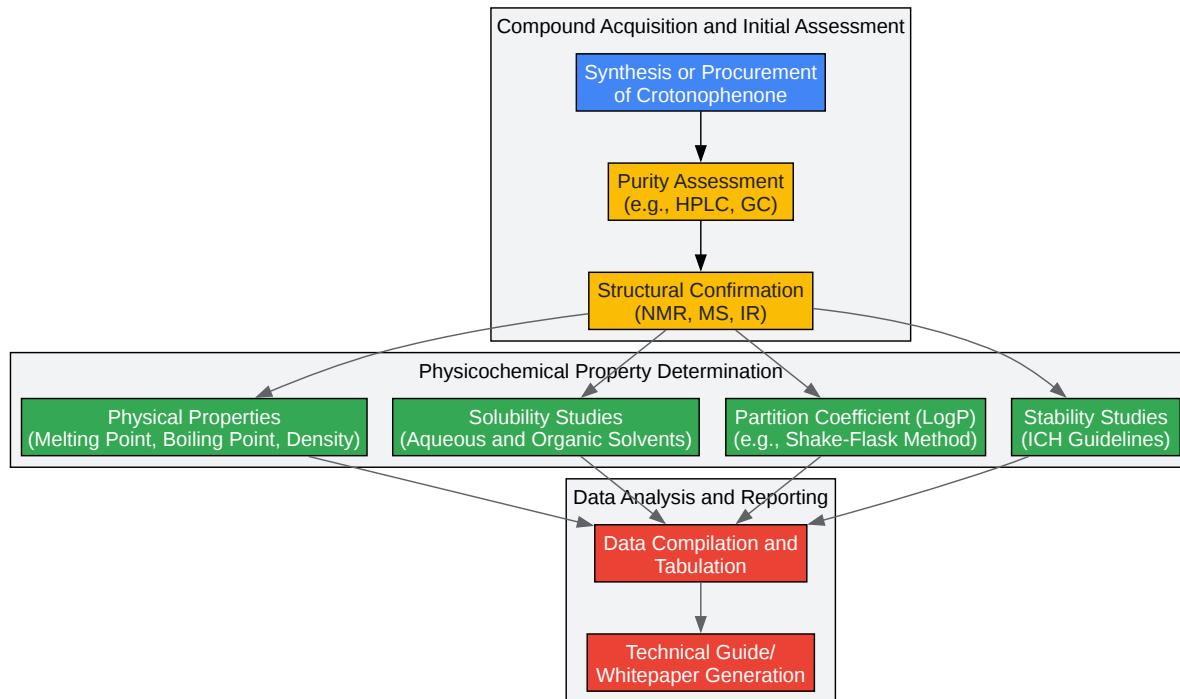
### 3.3. Stability Studies

Stability testing is essential to determine the retest period and appropriate storage conditions. [10] These studies are typically conducted following ICH Q1A(R2) guidelines.[11]

- Long-Term Stability Testing:
  - Storage Conditions: Store samples of **Crotonophenone** under controlled long-term storage conditions (e.g.,  $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $60\% \text{ RH} \pm 5\% \text{ RH}$ ).[12]
  - Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).[12]
  - Attributes Tested: Analyze for appearance, assay, degradation products, and other relevant physical and chemical properties.[13]
- Accelerated Stability Testing:
  - Storage Conditions: Store samples under accelerated conditions (e.g.,  $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $75\% \text{ RH} \pm 5\% \text{ RH}$ ).[12]
  - Testing Frequency: Test the samples at specified time points (e.g., 0, 3, and 6 months).[12]
  - Purpose: The data is used to predict the long-term stability and to evaluate the effect of short-term excursions from the labeled storage conditions.

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a compound like **Crotonophenone**.



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Caption: Workflow for the Physicochemical Characterization of **Crotonophenone**.

## Conclusion

This guide has provided a detailed overview of the physicochemical properties of **Crotonophenone**, including tabulated data and experimental protocols. The information presented is intended to serve as a valuable resource for researchers and professionals in

drug development, facilitating a deeper understanding of this versatile chemical compound and its potential applications. The provided workflow offers a logical framework for the systematic characterization of such molecules.

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